
1,1'-(But-1-ene-1,3-diyl)bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two 4-chlorobenzene groups connected by a but-1-ene-1,3-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and but-1-ene-1,3-diyl derivatives.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A palladium-based catalyst is often employed to facilitate the coupling reaction between the 4-chlorobenzene and the but-1-ene-1,3-diyl linker.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzene groups to less reactive forms.
Substitution: The chlorine atoms in the 4-chlorobenzene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated products or other reduced forms.
Substitution: Products with substituted functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-ene-1,3-diyl)bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-iodobenzene): Similar structure but with iodine atoms instead of chlorine.
The uniqueness of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) lies in its specific reactivity and properties conferred by the chlorine atoms, which can influence its behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
108708-08-3 |
|---|---|
Molekularformel |
C16H14Cl2 |
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
1-chloro-4-[3-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(14-6-10-16(18)11-7-14)2-3-13-4-8-15(17)9-5-13/h2-12H,1H3 |
InChI-Schlüssel |
ZFEYUKOFZMWPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


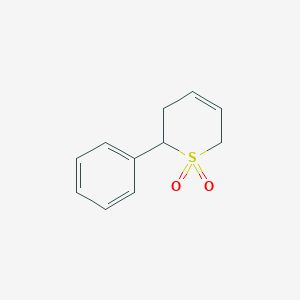
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
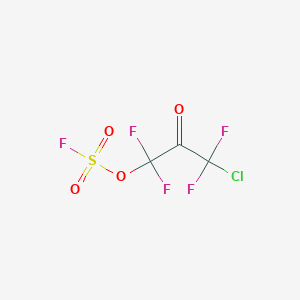
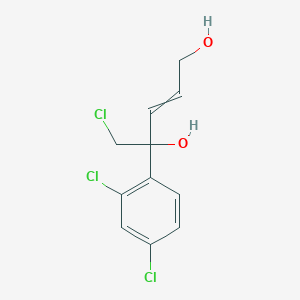
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
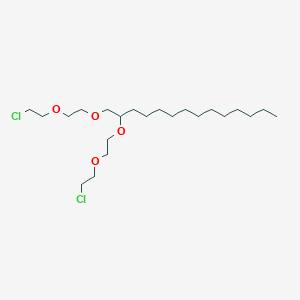
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)

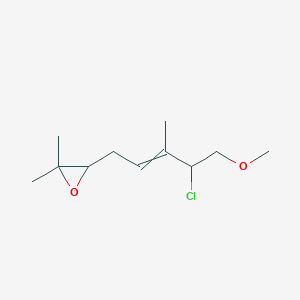

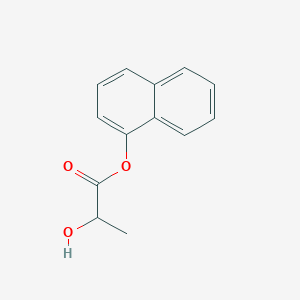
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
